molecular formula C11H8O4 B142464 2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 68123-30-8

2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one

Cat. No.: B142464
CAS No.: 68123-30-8
M. Wt: 204.18 g/mol
InChI Key: GWDMSCZQYHAETO-UHFFFAOYSA-N
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Description

2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one is a chemical compound with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol . It is a lactone, a type of cyclic ester, and is used primarily in proteomics research . The compound is known for its unique structure, which includes a fused furan and benzopyran ring system.

Scientific Research Applications

2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one has been found to bind to certain proteins, affecting their function and stability .

Cellular Effects

The effects of 2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and survival .

Molecular Mechanism

At the molecular level, 2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For example, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways . Additionally, 2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one has been associated with changes in cellular metabolism and gene expression, which can have lasting effects on cell function .

Dosage Effects in Animal Models

The effects of 2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, it can exhibit toxic effects, including liver damage and oxidative stress . These threshold effects highlight the importance of dosage in determining the safety and efficacy of 2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one in therapeutic applications.

Metabolic Pathways

2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites within the cell . The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of 2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, the compound has been found to bind to albumin, a major transport protein in the blood, which facilitates its distribution to various tissues .

Subcellular Localization

The subcellular localization of 2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one is critical for its activity and function. The compound is known to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it has been observed in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . These localization patterns are often directed by specific targeting signals and post-translational modifications that guide the compound to its functional sites within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a three-component reaction, where the starting materials undergo a series of steps including condensation, cyclization, and oxidation . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 7H-Furo 3,2-gbenzopyran-7-one, 4-methoxy- : This compound has a similar core structure but with a methoxy group at the 4-position .
  • 7H-Furo 3,2-gbenzopyran-7-one, 4,9-dimethoxy- : This derivative has methoxy groups at both the 4 and 9 positions .
  • 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : This compound features a butenyl group at the 9-position .

Uniqueness

2,3-Dihydro-9-hydroxy-7H-furo3,2-gbenzopyran-7-one is unique due to its specific hydroxyl group at the 9-position and its dihydro structure, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research applications.

Properties

IUPAC Name

9-hydroxy-2,3-dihydrofuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-8-2-1-6-5-7-3-4-14-10(7)9(13)11(6)15-8/h1-2,5,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDMSCZQYHAETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C3C=CC(=O)OC3=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0071120
Record name 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68123-30-8
Record name 2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68123-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-9-hydroxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-hydroxy-
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Record name 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one
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Synthesis routes and methods

Procedure details

reacting 6,7-dihydroxy-2,3,-dihydrobenzofuran with malic acid to form 2,3-dihydroxanthotoxol,
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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